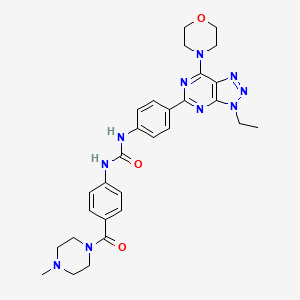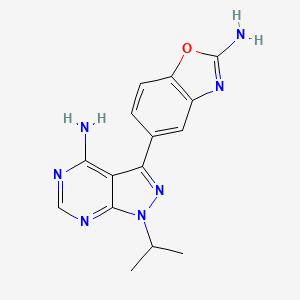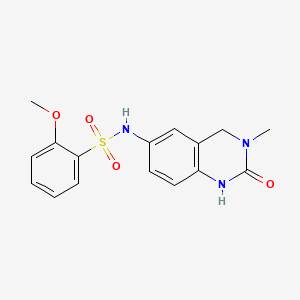
PFI-1
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown promise in inhibiting certain biological pathways, making it a candidate for drug development . Industrial applications may include its use in the synthesis of specialty chemicals and materials.
Safety and Hazards
Wirkmechanismus
Target of Action
PFI-1, also known as this compound (PF-6405761) or 2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide, primarily targets the Bromo and Extra Terminal (BET) proteins, specifically BRD2, BRD3, BRD4, and BRDT . These proteins are transcriptional regulators required for efficient expression of several growth-promoting and anti-apoptotic genes, as well as for cell-cycle progression .
Mode of Action
This compound acts as an acetyl-lysine (Kac) mimetic inhibitor, efficiently occupying the Kac binding site in BRD4 and BRD2 . It blocks the interaction of BET Bromodomains (BRDs) with acetylated histone tails . This inhibition of the BET-histone interaction results in transcriptional downregulation of a number of oncogenes .
Biochemical Pathways
The inhibition of the BET-histone interaction by this compound affects several biochemical pathways. It leads to the downregulation of MYC expression , a gene that plays a key role in cell cycle progression, apoptosis, and cellular transformation. Additionally, it results in significant downregulation of Aurora B kinase, thus attenuating phosphorylation of the Aurora substrate H3S10 . This provides an alternative strategy for the specific inhibition of this well-established oncology target .
Result of Action
This compound has antiproliferative effects on leukemic cell lines and efficiently abrogates their clonogenic growth . Exposure of sensitive cell lines with this compound results in G1 cell-cycle arrest, downregulation of MYC expression, as well as induction of apoptosis and differentiation of primary leukemic blasts .
Biochemische Analyse
Biochemical Properties
PFI-1 functions as a potent inhibitor of BET bromodomains by mimicking acetyl-lysine, a key residue recognized by these protein interaction modules. The compound binds to the acetyl-lysine binding site in BET proteins, thereby preventing their interaction with acetylated histones. This inhibition leads to the downregulation of several oncogenes and growth-promoting genes. This compound interacts with enzymes such as Aurora B kinase, resulting in its downregulation and subsequent attenuation of phosphorylation of the Aurora substrate H3S10 .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. In leukemic cell lines, this compound induces G1 cell-cycle arrest, downregulates MYC expression, and promotes caspase-dependent apoptosis. Additionally, this compound has been shown to induce differentiation of primary leukemic blasts . In prostate cancer cells, this compound diminishes androgen receptor (AR) signaling and proliferation, particularly in castration-resistant prostate cancer cells . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting BET protein interactions with chromatin.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the bromodomains of BET proteins, specifically BRD2 and BRD4. This binding prevents the recruitment of BET proteins to acetylated chromatin, leading to the downregulation of target genes involved in cell proliferation and survival. The inhibition of BET-histone interactions by this compound results in the suppression of oncogene expression, such as MYC, and the induction of apoptosis in cancer cells . Additionally, this compound has been shown to downregulate Aurora B kinase, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its inhibitory activity over extended periods. Long-term exposure to this compound in vitro leads to sustained downregulation of target genes and prolonged cell-cycle arrest in sensitive cell lines . In in vivo studies, this compound has demonstrated consistent antiproliferative effects and the ability to induce apoptosis in tumor models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity. At higher doses, the compound may exhibit toxic effects, including weight loss and hematological abnormalities . The therapeutic window of this compound is therefore critical for its potential clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate gene expression and chromatin organization. The compound interacts with enzymes such as Aurora B kinase and affects metabolic flux by downregulating key oncogenes like MYC . This compound’s inhibition of BET proteins also influences the levels of metabolites involved in cell proliferation and survival.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s ability to bind to BET bromodomains facilitates its localization to chromatin, where it exerts its inhibitory effects . This compound’s distribution within tissues is influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
This compound primarily localizes to the nucleus, where it interacts with chromatin-bound BET proteins. The compound’s subcellular localization is directed by its ability to bind to acetyl-lysine residues on histones . This targeting to specific chromatin regions is essential for this compound’s function as a BET inhibitor and its subsequent effects on gene expression and cellular processes.
Vorbereitungsmethoden
The synthesis of PFI-1 typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to PFI-1 include other quinazolinone derivatives, such as 4-hydroxy-2-quinolones and indole derivatives . These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-methoxy-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZPMHLMPKIUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744264 | |
| Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403764-72-6 | |
| Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403764-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


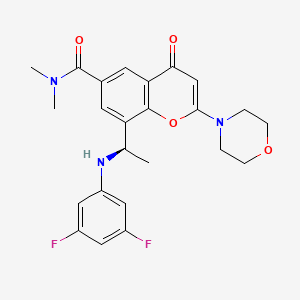
![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
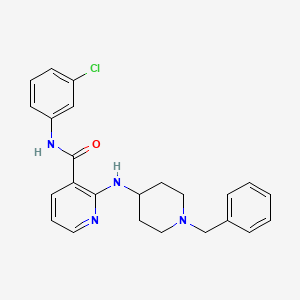
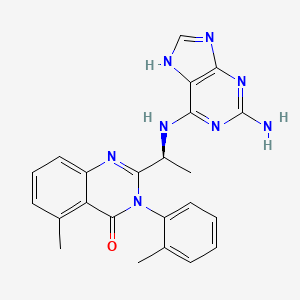
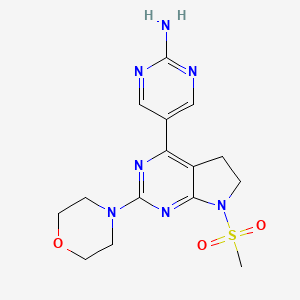
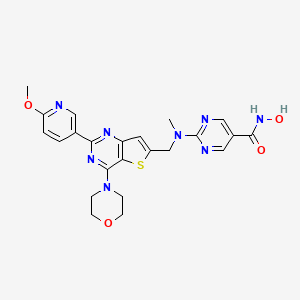
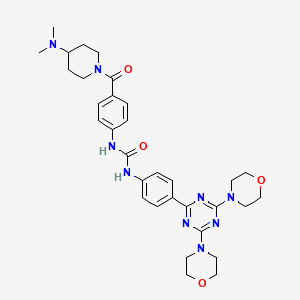


![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
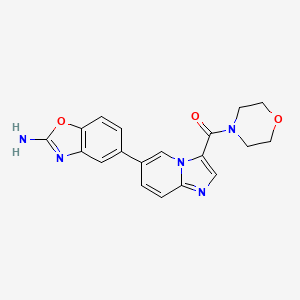
![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)
